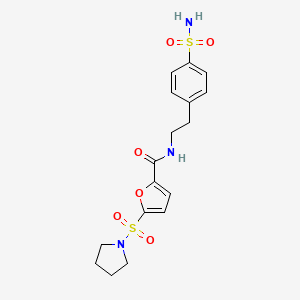

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide

Description

5-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring two distinct substituents: a pyrrolidin-1-ylsulfonyl group at the 5-position of the furan ring and a 4-sulfamoylphenethyl moiety on the amide nitrogen. This dual substitution pattern confers unique physicochemical and pharmacological properties, positioning it as a compound of interest in medicinal chemistry.

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVPTCHHYKZTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride, typically in the presence of a base like triethylamine.

Attachment of the Sulfamoylphenethyl Group: The final step involves the coupling of the sulfamoylphenethyl moiety to the furan ring, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under suitable conditions.

Substitution: The aromatic ring in the sulfamoylphenethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The biological activities of N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide have been evaluated through various experimental models:

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound has also been tested against a range of bacterial and fungal strains, showing significant antimicrobial activity. This property could be leveraged for developing new antibiotics or antifungal treatments.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide against various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups. This study highlights the compound's potential as a lead candidate for cancer therapy.

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal cell death. The results revealed that treatment with N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide significantly reduced markers of oxidative stress and improved cell survival rates.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups are known to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Nitro-Substituted Furan-2-carboxamides ()

- Compound 17 (): N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide shares the pyrrolidinylsulfonyl group but replaces the sulfamoylphenethyl with a nitro group. Synthesis yielded 52% as a white solid, suggesting moderate efficiency .

- Derivatives 2A–3D () : These compounds feature nitro groups and diverse aryl/heteroaryl amides. For example, 2A (N-phenyl derivative) has a melting point of 178–180°C, while 3B (acrylamide-linked) decomposes above 300°C. The sulfamoylphenethyl group in the target compound may enhance thermal stability compared to nitro analogs .

b. Halogenated and Sulfamoyl Derivatives ()

- Compound 26 () : N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide includes a sulfamoyl group but lacks the pyrrolidinylsulfonyl moiety. This highlights the role of sulfamoyl in improving solubility and target engagement, a feature shared with the target compound .

- MolCore Compound (): 5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (MC102984) has a morpholinomethyl group and chlorophenyl substituent. Its high purity (≥98%) and use as a pharmaceutical intermediate suggest that the target compound could similarly serve in API synthesis if optimized .

- Bromo Derivative () : 5-bromo-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}furan-2-carboxamide (CAS 642973-96-4) replaces sulfamoylphenethyl with a bromo and carbamothioyl group. The bromine atom increases molecular weight (458.35 g/mol) and may alter binding kinetics compared to the target compound .

c. Pyrimidine-Based Analogs ()

- CAS 879931-24-5 (): 5-chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide uses a pyrimidine core instead of furan.

Pharmacological and Physicochemical Properties

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H20N4O4S

- Molecular Weight : 372.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It acts as an inhibitor of certain enzymes involved in inflammatory pathways, particularly those related to cyclooxygenase (COX) and interleukin pathways. The sulfonamide group contributes to its ability to modulate these pathways effectively.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties, effective against certain bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Data Table: Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.

- Findings : The compound significantly reduced swelling and pain compared to control groups, with a noted decrease in pro-inflammatory cytokines.

-

Case Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : Showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential for further development.

-

Case Study on Cancer Cell Lines :

- Objective : Investigate the effects on breast cancer cell lines.

- Findings : Induced apoptosis and inhibited proliferation, indicating potential as an anticancer agent.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

- Catalysts : Use of DMAP accelerates amide bond formation .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

(Basic) What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., furan C=O at ~160 ppm, sulfonamide S=O at ~110 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and phenethyl groups .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- X-ray Crystallography : Confirm absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

Q. Resolution Strategies :

Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays .

Structural Analog Testing : Compare activity of derivatives lacking the pyrrolidine-sulfonyl group to isolate pharmacophore contributions .

Metabolic Stability Studies : Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .

(Advanced) What computational approaches are effective for predicting the binding mode of this compound to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Focus on the sulfonamide’s role in Zn²⁺ chelation .

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational flexibility .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine on phenethyl) with inhibitory potency using Gaussian-derived descriptors .

(Basic) How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of sulfonamide) .

- Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use LC-MS to identify oxidative byproducts .

(Advanced) What strategies mitigate low yields during the final amide coupling step?

Answer:

Low yields (<50%) often result from steric hindrance or poor nucleophilicity. Solutions include:

- Activating Agents : Switch from EDCI/HOBt to HATU/DIPEA for enhanced coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) and improve homogeneity .

- Protecting Groups : Temporarily protect the sulfamoyl group with tert-butyloxycarbonyl (Boc) to prevent side reactions .

(Advanced) How can researchers validate the compound’s selectivity across structurally related targets?

Answer:

- Panel Screening : Test against isoforms (e.g., carbonic anhydrase II vs. IX) using radiolabeled ligands .

- Cryo-EM : Resolve binding poses in complex with off-target proteins (e.g., ATP-binding cassette transporters) .

- Thermal Shift Assays : Measure ΔTₘ to quantify stabilization of target vs. non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.